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Compound of Interest

Compound Name: 1-Methylazetidin-3-amine

Cat. No.: B1370097

In the landscape of medicinal chemistry, small, saturated heterocycles are invaluable building
blocks for crafting novel therapeutics. The azetidine ring, a four-membered heterocycle
containing a nitrogen atom, has emerged as a particularly advantageous scaffold. Its strained
ring system imparts unique conformational rigidity and vectorial properties, allowing for precise
exit vector control in molecular design. 1-Methylazetidin-3-amine, with the CAS number
959957-92-7, is a prime example of such a building block. It features a tertiary amine within the
ring and a primary amine substituent, offering two distinct points for chemical modification. This
guide provides a comprehensive technical overview of its properties, synthesis, applications,
and handling for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

1-Methylazetidin-3-amine is typically a colorless to pale yellow liquid under standard
conditions. Its dual amine functionalities contribute to its solubility in polar solvents. The
presence of both a primary and a tertiary amine makes it a versatile intermediate for
constructing more complex molecules in pharmaceutical and agrochemical research.
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Property Value Source(s)
CAS Number 959957-92-7
Molecular Formula CaH1oN2
Molecular Weight 86.14 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 84.2 + 8.0 °C (Predicted)
Density 0.961 £ 0.06 g/cm3 (Predicted)
Purity Typically =295% - 97%
Refrigerator, under inert gas
Storage .
(Nitrogen or Argon) at 2-8 °C
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Synthesis Methodologies: A Scientist's Perspective

The synthesis of functionalized azetidines is an active area of research, with scalability and
efficiency being critical for their use as building blocks. While specific large-scale protocols for
1-Methylazetidin-3-amine are not always public, established methods for related 3-
aminoazetidines can be adapted. A highly effective and common strategy involves the reductive
amination of an N-protected azetidin-3-one precursor.

Logical Flow of a Common Synthetic Route

The following diagram illustrates a logical workflow for synthesizing 1-Methylazetidin-3-amine,
starting from a commercially available precursor.
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Caption: Synthetic workflow for 1-Methylazetidin-3-amine.

Protocol: Synthesis via Reductive Amination

This protocol describes a representative lab-scale synthesis.
Objective: To synthesize 1-Methylazetidin-3-amine from N-Boc-azetidin-3-one.
Step 1: Reductive Amination

e To a solution of N-Boc-azetidin-3-one (1.0 equiv.) in a suitable solvent such as
dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (1.1-1.5 equiv.,
typically as a solution in THF or ethanol).

« Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the
intermediate imine.

o Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise to the reaction
mixture.
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o Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is
less reactive towards ketones and aldehydes than sodium borohydride, reducing the
likelihood of side reactions and allowing for a one-pot procedure where the imine is
reduced in situ.

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by
TLC or LC-MS.

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution
of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude N-Boc-1-methylazetidin-3-amine.

Step 2: Boc Deprotection

Dissolve the crude product from Step 1 in DCM.

Add an excess of trifluoroacetic acid (TFA) or a solution of HCI in dioxane (e.g., 4M)
dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir for 1-4 hours until deprotection is
complete (monitored by TLC/LC-MS).

Concentrate the mixture under reduced pressure to remove the solvent and excess acid.

The resulting salt can be neutralized with a base (e.g., NaOH, NaHCOs) and extracted into
an organic solvent, or purified as the salt form (e.g., dihydrochloride).

Applications in Drug Discovery and Development

1-Methylazetidin-3-amine serves as a valuable building block, often used to introduce a small,

polar, and conformationally restricted moiety into a drug candidate. This can favorably

modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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» Improving Physicochemical Properties: The azetidine scaffold can enhance aqueous
solubility and reduce the lipophilicity of a molecule, which is often beneficial for oral
bioavailability.

o Metabolic Stability: The N-methyl group prevents N-dealkylation metabolism that might occur
with an unsubstituted azetidine, while the strained ring can be more stable to certain
metabolic enzymes compared to more flexible aliphatic amines.

» Scaffold for Bioisosteric Replacement: It can act as a bioisostere for other groups, such as
piperidine or pyrrolidine rings, offering a different vector and conformational profile.

» Protein Degrader Building Blocks: This molecule is explicitly listed as a building block for
protein degraders, highlighting its utility in constructing bifunctional molecules like PROTACs
(Proteolysis Targeting Chimeras).

Conceptual Incorporation into a Bioactive Scaffold

The diagram below illustrates how 1-Methylazetidin-3-amine can be coupled to a core
structure, a common step in fragment-based drug design or lead optimization.

Bioactive Core 1-Methylazetidin-3-amine
(e.g., with -COOH or -Cl) (CAS 959957-92-7)

Coupling Reaction
(e.g., Amide bond formation,
Nucleophilic substitution)

Final Drug Candidate
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Caption: Coupling 1-Methylazetidin-3-amine to a core scaffold.
Chemical Reactivity and Handling
The molecule possesses two nitrogen atoms with different reactivity profiles.

e Primary Amine (-NHz): This group is nucleophilic and basic. It readily participates in standard
amine reactions such as:

o Acylation: Reaction with acid chlorides or anhydrides to form amides.

o Alkylation: Reaction with alkyl halides, though this can be difficult to control and may lead
to over-alkylation.

o Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.

o Tertiary Amine (Ring Nitrogen): This nitrogen is less nucleophilic due to steric hindrance but
is still basic. It can be protonated to form a salt or quaternized with potent alkylating agents.

Handling and Storage:

o Storage: Store in a refrigerator (2-8 °C) under an inert atmosphere (nitrogen or argon) to
prevent degradation.

e Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a
lab coat. Handle in a well-ventilated area or fume hood. Avoid contact with skin and eyes.

Safety and Toxicology Profile

1-Methylazetidin-3-amine is classified as a hazardous substance. The primary hazards are
associated with its corrosive and irritant nature.
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Hazard Type GHS Classification and Statements

Pictograms Danger

H225: Highly flammable liquid and vapor.H302:

Harmful if swallowed.H314: Causes severe skin
Hazard Statements burns and eye damage.H315: Causes skin

irritation.H319: Causes serious eye

irritation.H335: May cause respiratory irritation.

P210: Keep away from heat/sparks/open
Precautionary Statements flames/hot surfaces. — No smoking.P261: Avoid

breathing dust/fume/gas/mist/vapors/spray.**P

» To cite this document: BenchChem. [Introduction: The Azetidine Ring in Modern Drug
Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1370097#1-methylazetidin-3-amine-cas-959957-92-
7-overview]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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